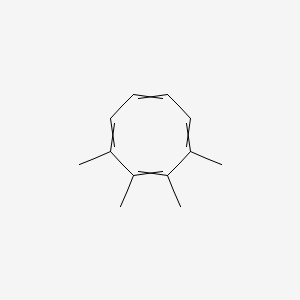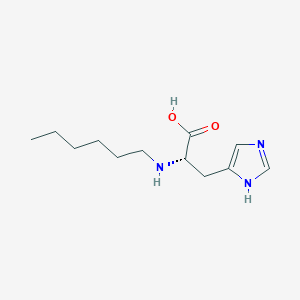![molecular formula C6H11Cl2OPS B14625886 {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride CAS No. 56966-11-1](/img/structure/B14625886.png)
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphonic dichloride group attached to a prop-1-en-1-yl chain, which is further substituted with a propan-2-ylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride typically involves the reaction of prop-1-en-1-yl compounds with phosphonic dichloride under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also implemented to handle the reactive nature of phosphonic dichloride.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphonic acid derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dichloride groups under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphonic acids, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride involves its interaction with specific molecular targets. The phosphonic dichloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-1-en-1-ylphosphonic dichloride: Lacks the propan-2-ylsulfanyl group, resulting in different reactivity and applications.
Propan-2-ylphosphonic dichloride: Does not contain the prop-1-en-1-yl chain, leading to distinct chemical properties.
Sulfur-containing phosphonic dichlorides: Compounds with different alkyl or aryl groups attached to the sulfur atom.
Uniqueness
The presence of both the propan-2-ylsulfanyl group and the prop-1-en-1-yl chain in {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride imparts unique reactivity and potential applications. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
56966-11-1 |
|---|---|
Formule moléculaire |
C6H11Cl2OPS |
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
1-dichlorophosphoryl-2-propan-2-ylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H11Cl2OPS/c1-5(2)11-6(3)4-10(7,8)9/h4-5H,1-3H3 |
Clé InChI |
MGNFJLFGEDFKMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC(=CP(=O)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)

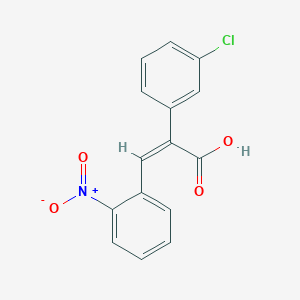
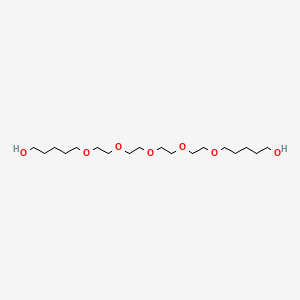
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)
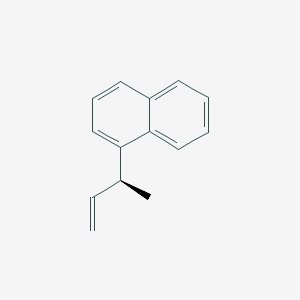
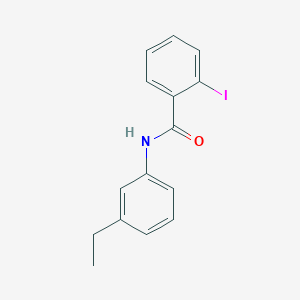
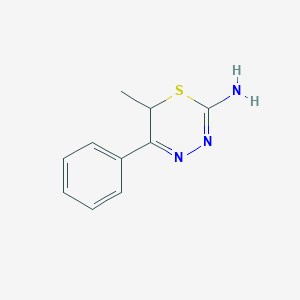
methanone](/img/structure/B14625884.png)
